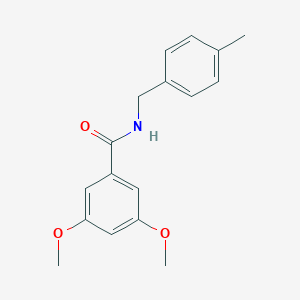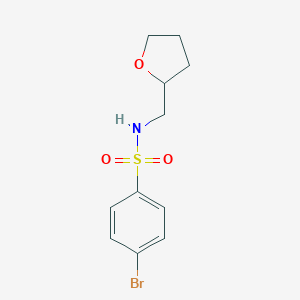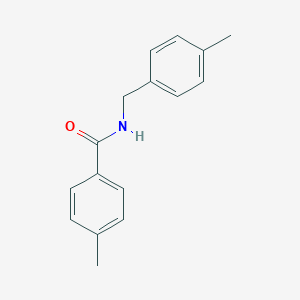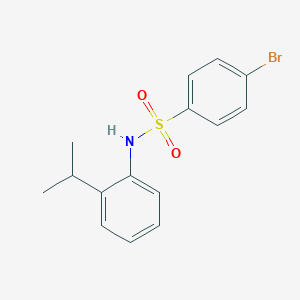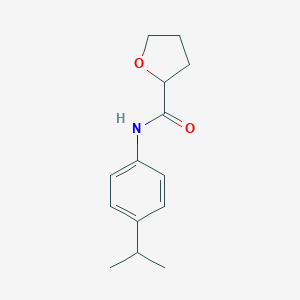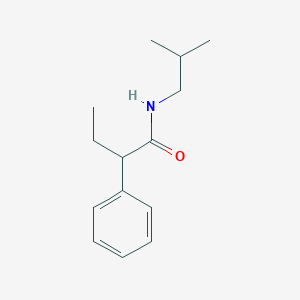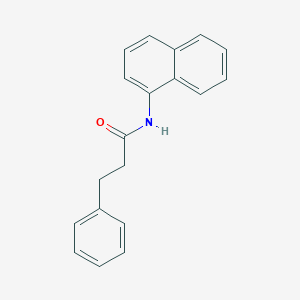
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTA-1 is a member of the benzothiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can be achieved through a multi-step reaction pathway involving the condensation of 4-chloro-1,3-benzothiazole-2-amine with 1-naphthylacetyl chloride, followed by the addition of an amine group to the resulting intermediate.
Starting Materials
4-chloro-1,3-benzothiazole-2-amine, 1 equivalent,
1-naphthylacetyl chloride, 1 equivalent,
Sodium hydroxide, stoichiometric amount,
Acetic acid, stoichiometric amount,
Ethanol, stoichiometric amount,
Reaction
Step 1, 4-chloro-1,3-benzothiazole-2-amine + 1-naphthylacetyl chloride, Acetic acid, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide.
Step 2, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide + Sodium hydroxide, Ethanol, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide.
科学的研究の応用
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is in the field of cancer research. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
In addition to its anticancer properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been studied for its potential anti-inflammatory and neuroprotective effects. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to protect against oxidative stress-induced neuronal damage.
作用機序
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK, which are involved in cell survival, proliferation, and migration. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokine production.
生化学的および生理学的効果
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and anti-inflammatory properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several potential future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide. One area of research that warrants further investigation is the potential use of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide in combination with other anticancer agents. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits synergistic effects with several other anticancer agents, including paclitaxel and doxorubicin.
Another potential future direction for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide research is the development of more water-soluble analogs that can be more easily administered in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide and to identify the specific signaling pathways and molecular targets involved.
Conclusion:
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a promising compound with a variety of potential applications in scientific research. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully elucidate its mechanism of action and to identify its specific molecular targets.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRUPWTIWRREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-2-furoyl)amino]benzoic acid](/img/structure/B472603.png)

